BIO592
Description
Properties
Molecular Formula |
C20H21F3N2O4S |
|---|---|
Molecular Weight |
442.4532 |
IUPAC Name |
N-(4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21F3N2O4S/c1-4-24-17-8-6-15(10-18(17)29-11-19(24)26)25(12-20(21,22)23)30(27,28)16-7-5-13(2)14(3)9-16/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
LODXRGHOWOQXTP-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=C(N(S(C2=CC=C(C)C(C)=C2)(=O)=O)CC(F)(F)F)C=C1OC3)C3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIO592; BIO-592; BIO 592. |
Origin of Product |
United States |
Discovery and Classification of Bio592 As a Rorγ Ligand
Identification through High-Throughput Screening Approaches
BIO592 was discovered through a high-throughput screening campaign utilizing a Förster Resonance Energy Transfer (FRET)-based assay. nih.govrcsb.org This assay was designed to identify compounds that could modulate the interaction between the RORγ LBD and a coactivator peptide, a critical step in initiating gene transcription. nih.gov
The screening identified a novel series of synthetic ligands, including this compound, which demonstrated an agonist mode of action. nih.govdrugdiscoverychemistry.com Specifically, this compound was found to increase the recruitment of the coactivator peptide TRAP220 to the RORγ protein. nih.gov Further characterization in the FRET assay revealed that this compound has an EC50 of 58 nM and an Emax of 130%, signifying its potency as a RORγ agonist. nih.gov This discovery was part of a broader effort to identify modulators of RORγ for therapeutic purposes. drugdiscoverychemistry.comrcsb.org
Table 1: Activity of this compound in FRET-based Assay
| Compound | Assay Type | Mode of Action | EC50 | Emax |
|---|---|---|---|---|
| This compound | FRET | Agonist | 58 nM | 130% |
Classification as a Synthetic Benzoxazinone (B8607429) Ligand
Chemically, this compound is classified as a synthetic benzoxazinone ligand. nih.govdrugdiscoverychemistry.comrcsb.org Its structure is distinct, and minor modifications to its benzoxazinone ring system can dramatically alter its function. For instance, a closely related compound, BIO399, which has a slightly larger ring system, acts as a potent inverse agonist, highlighting the structural sensitivity of RORγ modulation. nih.gov
X-ray crystallography studies have provided detailed insights into the binding of this compound to the RORγ LBD. nih.govrcsb.org The crystal structure of RORγ in complex with this compound (PDB ID: 5IZ0) shows that the compound binds within the hydrophobic ligand binding pocket in a collapsed conformation. nih.govnih.govresearchgate.net
Key interactions include:
The xylene ring of this compound is positioned at the bottom of the pocket, forming hydrophobic interactions with residues Val376, Phe378, Phe388, and Phe401. nih.gov
The ethyl-benzoxazinone ring makes several hydrophobic contacts with Trp317, Leu324, Met358, Leu391, Ile400, and His479. nih.gov
This binding stabilizes the "agonist conformation" of RORγ, particularly the activation function 2 (AF2) helix, which is crucial for coactivator recruitment and subsequent transcriptional activity. nih.govrcsb.org This stabilization is further reinforced by a critical hydrogen bond between His479 and Tyr502. nih.gov
Table 2: Crystallography and Binding Details for this compound
| Parameter | Detail |
|---|---|
| PDB ID | 5IZ0 nih.gov |
| Macromolecule | RORγ in complex with coactivator EBI96 rcsb.org |
| Binding Location | Ligand Binding Pocket |
| Binding Mode | Collapsed conformation nih.gov |
| Key Interacting Residues | Trp317, Leu324, Met358, Val376, Phe378, Phe388, Leu391, Ile400, Phe401, His479 nih.gov |
Contextualization within RORγ Ligand Families
The field of RORγ modulators includes a diverse range of chemical entities, broadly categorized into natural and synthetic ligands. nih.govresearchgate.net this compound takes its place among the growing families of synthetic modulators designed for therapeutic potential.
Natural Ligands : While RORγ was initially considered an orphan receptor, recent studies have identified several endogenous ligands. nih.govnih.gov These are primarily sterols, including cholesterol and its derivatives like 20α-hydroxycholesterol, 22R-hydroxycholesterol, and 25-hydroxycholesterol, which have been shown to function as RORγ agonists. nih.govnih.gov Cholesterol biosynthetic intermediates (CBIs) have also been suggested as natural ligands that play a role in lymphocyte development through RORγt regulation. ox.ac.uknih.gov
Synthetic Ligands : A wide array of synthetic ligands has been developed through high-throughput screening and structure-based design. drugdiscoverychemistry.comresearchgate.netdrugdiscoverychemistry.com Besides the benzoxazinone class to which this compound belongs, other prominent families include quinoline tertiary alcohols, tertiary sulfonamides, biaryl amides, and isoxazoles. drugdiscoverychemistry.comnih.govacs.org These synthetic ligands exhibit different modes of action, functioning as either agonists, antagonists, or inverse agonists, each with a distinct mechanism for modulating the receptor's activity. drugdiscoverychemistry.comnih.gov The discovery of this compound and its inverse agonist counterpart, BIO399, from the same chemical scaffold underscores how subtle structural changes can switch a compound's activity, providing a valuable tool for understanding RORγ-specific agonism and inverse agonism. nih.govdrugdiscoverychemistry.com
Table 3: Comparison of RORγ Ligand Families
| Ligand Family | Examples | Primary Mode of Action | Origin |
|---|---|---|---|
| Sterols/Oxysterols | 25-hydroxycholesterol, 22R-hydroxycholesterol | Agonist | Natural |
| Benzoxazinones | This compound, BIO399 | Agonist / Inverse Agonist | Synthetic |
| Quinoline Tertiary Alcohols | Not specified | Modulators | Synthetic |
| Tertiary Sulfonamides | T0901317 | Inverse Agonist | Synthetic |
| Isoxazoles | Not specified | Inverse Agonist | Synthetic |
Molecular Mechanisms of Action of Bio592
Agonistic Modality of RORγ Activation by BIO592
This compound has been identified as an agonist of RORγ, demonstrating its ability to activate the receptor's function. In FRET-based assays, this compound effectively increased the recruitment of coactivator peptides to RORγ, confirming its agonistic mode of action. nih.govbioregistry.io Structural analyses, including X-ray crystallography, reveal that this compound binds within the ligand binding domain (LBD) of RORγ in a collapsed conformational state. nih.gov This specific binding interaction stabilizes the agonist conformation of RORγ, which is crucial for its transcriptional activity. nih.gov The formation of a ternary complex involving RORγ, this compound, and a coactivator peptide, such as EBI96, has been observed in a transcriptionally active conformation. nih.gov Key hydrophobic interactions facilitate this binding, with the xylene ring of this compound interacting with residues Val376, Phe378, Phe388, and Phe401 within the binding pocket. Concurrently, the ethyl-benzoxazinone ring forms hydrophobic contacts with Trp317, Leu324, Met358, Leu391, Ile400, and His479.
Induction of Coactivator Recruitment to RORγ
The activation of RORγ by this compound is intrinsically linked to its capacity to induce the recruitment of coactivator proteins. The transcriptional activity of RORγ is primarily modulated through protein-protein interactions involving the activation function 2 (AF2) helix located on its ligand binding domain. nih.gov This AF2 helix interacts with a conserved LXXLL helix motif present on coactivator proteins. nih.gov The binding of an agonist like this compound to the RORγ LBD triggers a conformational change that promotes a more favorable interaction with these coactivators at the AF2 region, thereby facilitating their recruitment.
A specific example of coactivator recruitment by this compound involves the TRAP220 peptide. Experimental data from FRET-based assays demonstrate that this compound significantly increases the recruitment of the TRAP220 coactivator peptide to RORγ. nih.govbioregistry.io This recruitment occurs with an EC50 of 58 nM and an Emax of 130%. nih.govbioregistry.io
Table 1: Effect of this compound on TRAP220 Peptide Recruitment to RORγ
| Assay Type | Ligand | Coactivator Peptide | EC50 (nM) | Emax (%) | Reference |
| FRET-based | This compound | TRAP220 | 58 | 130 | nih.govbioregistry.io |
Modulation of RORγ Transcriptional Activity
RORγ is a nuclear hormone receptor that regulates the transcription of genes involved in the production of pro-inflammatory interleukin-17 (IL-17), a cytokine implicated in autoimmune diseases. nih.gov The transcriptional activity of RORγ is finely tuned through its interactions with various coactivator proteins. nih.gov When this compound binds to RORγ, it stabilizes the receptor in an agonist conformation, which is directly associated with an active transcriptional state. nih.gov This stabilization promotes the necessary protein-protein interactions that drive gene expression. Conversely, inverse agonists of RORγ induce a destabilization of the AF2 helix, which disrupts the coactivator protein binding site, leading to an inhibition of coactivator recruitment and a subsequent reduction in transcriptional activity. nih.gov
Distinct Agonist Properties Compared to Other RORγ Modulators
This compound belongs to a novel series of synthetic benzoxazinone (B8607429) ligands that modulate RORγ activity. nih.gov Its distinct agonist properties are often highlighted by comparing it to BIO399, an inverse agonist from the same chemical series. Despite only minor structural differences—BIO399 possesses a 2,3-dihydrobenzo nih.govbioregistry.iooxazepin-4-one ring system, which is three atoms larger than this compound's benzo nih.govbioregistry.iooxazine-3-one ring system—their modes of action are fundamentally divergent. nih.govbioregistry.io
The key differentiator lies in their respective impacts on the conformation of RORγ and its interaction with coactivators. This compound stabilizes the agonist conformation of RORγ, thereby promoting coactivator binding and transcriptional activation. nih.gov In contrast, BIO399 induces inverse agonism by destabilizing the AF2 helix of RORγ, which perturbs the coactivator binding site and inhibits coactivator recruitment. nih.gov Structural investigations have pinpointed residue Met358 on RORγ as a critical trigger for inverse agonism observed with BIO399. nih.gov The lack of this specific interaction with Met358 when this compound is bound allows RORγ to maintain its active conformation. X-ray crystal structures, such as PDB: 5IZ0 for the RORγ-BIO592 complex and PDB: 5IXK for the RORγ-BIO399 complex, further illustrate these conformational disparities and provide a molecular basis for their distinct functional outcomes.
Structural Biology of Bio592 Rorγ Interactions
Crystallographic Analysis of BIO592-RORγ Complexes
X-ray crystallography has been instrumental in elucidating the precise interactions between this compound and the RORγ ligand-binding domain. The crystal structure of RORγ in complex with the agonist this compound and coactivator EBI96 (PDB: 5IZ0) reveals that this compound binds in a collapsed conformational state within the hydrophobic ligand-binding pocket of RORγ, stabilizing a transcriptionally active conformation. researchgate.netbioregistry.ioresearchgate.net
Ligand Binding Domain (LBD) Interactions
Within the RORγ LBD, this compound engages in extensive hydrophobic interactions. Specifically, the xylene ring of this compound is positioned at the bottom of the binding pocket, forming hydrophobic contacts with residues Val376, Phe378, Phe388, and Phe401. The ethyl-benzoxazinone ring system of this compound establishes multiple hydrophobic interactions with Trp317, Leu324, Leu391, Ile400, and His479. The sulfonyl group faces the entrance of the pocket, while the trifluoroethyl (CF3) moiety makes a hydrophobic contact with Ala327. Notably, this compound lacks contact with Met358, a residue that proves critical in distinguishing agonistic from inverse agonistic activity. researchgate.net
Conformational Changes Induced by this compound Binding
The binding of this compound to RORγ induces specific conformational changes that are characteristic of agonist activity. This binding leads to the stabilization of the agonist conformation of RORγ, which is essential for its transcriptional function. researchgate.netwikipedia.orgnih.gov
A key conformational change induced by this compound binding is the stabilization of the Activation Function 2 (AF2) helix (helix H12) within the RORγ LBD. This stabilization is crucial as the AF2 helix forms part of the coactivator binding site. By stabilizing this region, this compound facilitates a more favorable interaction with coactivators, such as the LXXLL helix motif found in proteins like EBI96, thereby promoting RORγ's transcriptional activity. researchgate.netwikipedia.orgnih.govresearchgate.net
Comparative Structural Insights with Inverse Agonists (e.g., BIO399)
Comparative structural studies involving this compound and inverse agonists, such as BIO399, have provided critical insights into the molecular basis of agonism versus inverse agonism in RORγ modulation. Both this compound and BIO399 belong to a series of synthetic benzoxazinone (B8607429) ligands. Despite their distinct modes of action, the structural difference between the agonist this compound and the inverse agonist BIO399 is minor, primarily involving the size of their core benzoxazinone ring systems. researchgate.netwikipedia.orgnih.gov
Structural Determinants for Agonism versus Inverse Agonism
The key determinant for the agonistic versus inverse agonistic activity lies in their differential interactions with specific residues within the RORγ binding pocket, particularly Met358. While this compound maintains an active conformation by lacking contact with Met358, the inverse agonist BIO399 interacts with Met358. This interaction with Met358 by BIO399 consequently affects residue F506 and leads to a change in the protein conformation into an inactive form (PDB: 5IXK). researchgate.netwikipedia.orgnih.govresearchgate.net
The binding of BIO399 destabilizes the AF2 helix, making it proteolytically sensitive and perturbing the coactivator protein binding site, thereby inhibiting coactivator recruitment and downregulating transcriptional activity. In contrast, this compound's lack of interaction with Met358 allows the AF2 helix to remain in a stable, active conformation, promoting coactivator binding. researchgate.netwikipedia.orgnih.gov
The following table summarizes the key structural and functional differences between this compound and BIO399:
| Feature | This compound (Agonist) | BIO399 (Inverse Agonist) |
| PDB ID | 5IZ0 researchgate.netresearchgate.net | 5IXK researchgate.net |
| Interaction with Met358 | Lacks contact researchgate.net | Interacts researchgate.netwikipedia.orgnih.govresearchgate.net |
| Effect on RORγ Conformation | Maintains active conformation researchgate.net | Changes to inactive conformation researchgate.net |
| Effect on AF2 Helix | Stabilizes agonist conformation researchgate.netwikipedia.orgnih.govresearchgate.net | Destabilizes, proteolytically sensitive researchgate.netwikipedia.orgnih.gov |
| Coactivator Recruitment | Facilitates/Increases researchgate.netwikipedia.orgnih.gov | Inhibits/Perturbs binding researchgate.netwikipedia.orgnih.gov |
| Mode of Action | Agonist researchgate.netwikipedia.orgnih.gov | Inverse Agonist researchgate.netwikipedia.orgnih.gov |
Computational Modeling of this compound-RORγ Dynamics
Computational modeling plays an increasingly significant role in understanding the dynamics of biological systems, including protein-ligand interactions. While specific detailed computational modeling studies focusing solely on the dynamics of this compound-RORγ interactions were not explicitly detailed in the provided search results, the broader application of computational techniques to study RORγ dynamics and protein-ligand systems is well-established.
Computational models, such as molecular dynamics simulations, are used to investigate how proteins behave under specific circumstances, predict conformational changes, and explore protein-protein interactions. These techniques can provide insights into the dynamic properties and plasticity of RORγ's binding sites, which are crucial for understanding how different ligands, like this compound, induce specific functional outcomes. Such modeling approaches can complement crystallographic data by illustrating the transient states and flexibility of the receptor-ligand complex, offering a more complete picture of the molecular recognition process.
Preclinical Pharmacological Investigations and Biological Potential of Bio592
Evaluation in In Vitro Biological Assays
BIO592 has been characterized as a synthetic benzoxazinone (B8607429) ligand that functions as a weak agonist of RORγ. Its identification and initial characterization were performed using in vitro biological assays, notably a Fluorescence Resonance Energy Transfer (FRET)-based assay. This assay specifically monitored the recruitment of coactivator peptides, such as TRAP220, to RORγ. cenmed.comresearchgate.netrcsb.orgdrugdiscoverychemistry.comnih.govresearchgate.net
In these FRET-based assays, this compound demonstrated its agonistic activity by increasing the recruitment of the coactivator peptide TRAP220 to RORγ. Quantitative data from these experiments indicate an effective concentration at 50% (EC50) of 58 nM and a maximum effect (Emax) of 130%. researchgate.net
| Assay Type | Target | Effect of this compound | EC50 (nM) | Emax (%) |
|---|---|---|---|---|
| Fluorescence Resonance Energy Transfer (FRET) | RORγ (Coactivator peptide TRAP220 recruitment) | Increased recruitment (Agonist) | 58 | 130 |
Further structural investigations, including X-ray crystallography, have provided detailed insights into the atomic interactions between RORγ and its ligands, including this compound. These studies have been crucial in understanding how small modifications in the chemical structure of benzoxazinone ligands, such as this compound, can influence their mode of action, even triggering inverse agonism (as seen with BIO399). Specifically, residue Met358 on RORγ has been identified as a critical determinant for RORγ-specific inverse agonism, highlighting the intricate binding mechanisms at play. cenmed.comresearchgate.netrcsb.orgdrugdiscoverychemistry.comdrugdiscoverychemistry.comnih.gov
Assessment as an Anti-inflammatory Agent in Preclinical Models
Given its role as a weak agonist of RORγ, this compound's primary function is to activate RORγ. This activation leads to the regulation of transcriptional genes involved in the production of the pro-inflammatory interleukin IL-17. Consequently, activating RORγ can induce IL-17-mediated autoimmune diseases. cenmed.comresearchgate.netrcsb.orgdrugdiscoverychemistry.comdrugdiscoverychemistry.comnih.gov
Therefore, this compound, as an agonist, is not assessed as an anti-inflammatory agent in the traditional sense of suppressing inflammation. Instead, it serves as a valuable research tool for understanding the mechanisms of RORγ activation and its downstream effects on the pro-inflammatory IL-17 pathway. In contrast, the therapeutic objective in inflammatory diseases often involves downregulating pro-inflammatory gene transcription. This is typically achieved through the development of RORγ inverse agonists, such as BIO399, which disrupt protein-protein interactions with coactivator proteins to inhibit RORγ activity and thus reduce IL-17 production. cenmed.comresearchgate.netrcsb.orgdrugdiscoverychemistry.comdrugdiscoverychemistry.comnih.gov
Preclinical models, including in vivo reporter assays, have been utilized to demonstrate the specificity of RORγ modulators. For instance, the inverse agonist BIO399 has shown specificity for RORγ over other ROR sub-family members (α and β) in such models. While these studies confirm the utility of RORγ modulators in preclinical research, the specific assessment of this compound as an anti-inflammatory agent in in vivo models is not indicated by its agonistic mechanism of action on a pro-inflammatory pathway. cenmed.comresearchgate.netrcsb.orgnih.gov
Implications for Autoimmune and Inflammatory Disease Research
The intricate relationship between RORγ, Th17 cells, and the pro-inflammatory cytokine IL-17 makes the RORγ pathway a compelling target for research into autoimmune and inflammatory diseases. Dysregulation of this pathway is a hallmark of several chronic conditions. cenmed.comresearchgate.netrcsb.orgdrugdiscoverychemistry.comdrugdiscoverychemistry.comnih.gov
Modulating RORγ activity, whether through agonists like this compound for mechanistic studies or through inverse agonists for therapeutic intervention, holds significant implications for understanding and potentially treating these debilitating diseases. cenmed.comresearchgate.netrcsb.orgdrugdiscoverychemistry.comdrugdiscoverychemistry.comnih.gov
Advanced Methodologies in Bio592 Research
Fluorescence Resonance Energy Transfer (FRET) Assays for Ligand-Coactivator Interactions
Fluorescence Resonance Energy Transfer (FRET) assays have been instrumental in the initial identification and characterization of BIO592. This methodology monitors the recruitment of coactivator peptides to RORγ, providing a sensitive and quantitative measure of ligand efficacy. In FRET-based assays, this compound was identified as a weak agonist of RORγ, demonstrating its ability to increase the recruitment of the coactivator peptide TRAP220 to RORγ. Specifically, this compound exhibited an EC50 of 58 nM and an Emax of 130% in these assays, indicating its agonistic activity nih.gov. This contrasts with its structurally similar counterpart, BIO399, which acts as a potent inverse agonist, inhibiting coactivator recruitment with an IC50 of 4.7 nM nih.gov. The FRET assay thus provided crucial insights into the differential modulatory effects of these benzoxazinone (B8607429) ligands on RORγ's interaction with coactivators nih.govnih.gov.
Table 1: FRET Assay Results for RORγ Ligands
| Compound | Mode of Action | EC50 / IC50 (nM) | Emax / Max. Inhibition (%) |
| This compound | Agonist | 58 (EC50) | 130 (Emax) |
| BIO399 | Inverse Agonist | 4.7 (IC50) | 61 (Max. Inhibition) |
Partial Proteolysis Coupled with Mass Spectrometry Analysis
Partial proteolysis combined with mass spectrometry analysis has been employed to investigate the conformational changes induced in RORγ upon ligand binding. This technique is particularly valuable for identifying regions of a protein that undergo changes in stability or accessibility. In the context of RORγ ligands, this method demonstrated that the AF2 helix of RORγ, a crucial region for coactivator binding, destabilizes upon the binding of the inverse agonist BIO399 nih.govnih.gov. While this compound (agonist) is implicated in stabilizing the agonist conformation of RORγ, the proteolytic sensitivity of the AF2 helix specifically with BIO399 highlighted the distinct mechanistic effects of these closely related ligands on the receptor's structure nih.govbioregistry.io. This approach provides a high-resolution understanding of how ligands modulate protein dynamics, which is essential for understanding their functional outcomes nih.gov.
X-ray Crystallography for Structural Elucidation
X-ray crystallography has been pivotal in providing atomic-level structural insights into the interaction of this compound with RORγ. This technique allows for the determination of the three-dimensional structure of proteins and their complexes with ligands, revealing precise binding modes. The ternary structure of RORγ518 in complex with this compound and the coactivator EBI96 has been elucidated through X-ray crystallography (PDB ID: 5IZ0) nih.govbioregistry.io. These structural studies have shown how even minor modifications on the benzoxazinone agonist this compound can trigger inverse agonism in RORγ nih.govbioregistry.io. The structural investigation of both this compound (agonist) and BIO399 (inverse agonist) complexes identified residue Met358 on RORγ as a key trigger for RORγ-specific inverse agonism, providing a molecular basis for their differential activities nih.govbioregistry.io. The knowledge of such accurate molecular structures is a prerequisite for rational drug design.
Chemoinformatics and Ligand-Based Design Approaches
Chemoinformatics and ligand-based design approaches are integral to the broader process of active molecule identification and optimization in drug discovery. While the provided information does not detail a specific chemoinformatics study solely focused on this compound's de novo design, the discovery of this compound and BIO399 as synthetic benzoxazinone ligands from a proprietary library suggests that these computational methods likely played a role in their identification or optimization nih.gov. Chemoinformatics encompasses various computational strategies, including molecular modeling, computational screening, and pharmacophore elucidation based on known active ligands. These approaches enable the prediction of properties, analysis of structure-activity relationships (SAR), and the design of chemical libraries, facilitating the development of modulators for targets like RORγ. By analyzing the chemical space and properties of existing ligands, chemoinformatics aids in the rational design of new compounds with desired pharmacological profiles.
Future Research Directions and Translational Perspectives for Rorγ Agonists
Elucidation of Broader RORγ-Mediated Signaling Pathways
The activation of RORγ by agonists like BIO592 initiates a cascade of transcriptional events that extend beyond the well-characterized induction of interleukin-17 (IL-17) in T helper 17 (Th17) cells. Future research will need to comprehensively map the broader RORγ-mediated signaling networks to fully appreciate the therapeutic potential and potential off-target effects of RORγ agonists.
Key areas of investigation include the identification of novel RORγ target genes and the signaling pathways they regulate. RORγ binds to specific DNA sequences known as ROR response elements (ROREs) located in the promoter and enhancer regions of its target genes. Genome-wide approaches are crucial to identify the complete repertoire of RORγ binding sites and the genes under its direct transcriptional control.
Furthermore, the cross-talk between RORγ and other signaling pathways is a critical area for future studies. Understanding how RORγ activation integrates with other key cellular signaling networks will provide a more holistic view of its function. The interaction of RORγ with other transcription factors and co-regulators can fine-tune its transcriptional output, and identifying these protein-protein interactions will be essential. Elucidating these broader signaling networks will be instrumental in predicting the full spectrum of biological effects of RORγ agonists and in identifying patient populations most likely to benefit from such therapies.
Exploration of Novel Therapeutic Strategies Targeting RORγ Activation
The therapeutic potential of RORγ agonists is currently most advanced in the field of oncology. However, the multifaceted roles of RORγ suggest that its activation could be beneficial in a wider range of diseases.
Cancer Immunotherapy
The primary therapeutic application for RORγ agonists is in cancer immunotherapy. By promoting the differentiation and function of Th17 and cytotoxic T lymphocyte 17 (Tc17) cells, RORγ agonists can enhance the anti-tumor immune response. frontiersin.org These immune cell subsets are critical for orchestrating an effective attack against cancer cells. RORγ agonists have been shown to increase the production of pro-inflammatory cytokines such as IL-17 and granulocyte-macrophage colony-stimulating factor (GM-CSF), which contribute to the recruitment and activation of other immune cells within the tumor microenvironment. frontiersin.org
Moreover, RORγ agonists can counteract immunosuppressive mechanisms within the tumor. They have been observed to decrease the expression of co-inhibitory receptors like PD-1 on T cells, thereby overcoming a key mechanism of immune evasion by tumors. frontiersin.org The ability of RORγ agonists to both stimulate anti-tumor immunity and alleviate immunosuppression makes them a highly attractive therapeutic strategy, either as monotherapy or in combination with other immunotherapies like checkpoint inhibitors.
| Therapeutic Strategy | Mechanism of Action | Potential Cancers |
| Monotherapy | Enhances Th17/Tc17 cell function, increases pro-inflammatory cytokine production, reduces immunosuppressive receptor expression. | Solid tumors, hematological malignancies. |
| Combination Therapy | Synergizes with checkpoint inhibitors (e.g., anti-PD-1) to overcome immune resistance. | Melanoma, non-small cell lung cancer, and others. |
Metabolic and Circadian Rhythm Disorders
Emerging evidence suggests that RORγ plays a role in regulating metabolism and circadian rhythms. RORγ is involved in the control of genes related to glucose and lipid metabolism. Therefore, the development of RORγ agonists could represent a novel therapeutic approach for metabolic disorders such as obesity and type 2 diabetes.
RORγ is also a key component of the molecular clock that governs circadian rhythms in various tissues. youtube.com Disruptions in circadian rhythms are associated with a range of health problems, including sleep disorders and metabolic syndrome. RORγ agonists that can modulate the circadian clock may offer a new therapeutic avenue for these conditions.
It is important to note that in the context of autoimmune diseases, where Th17 cells play a pathogenic role, RORγ inverse agonists are the primary focus of therapeutic development, as they aim to suppress the pro-inflammatory functions of RORγ.
Development of Advanced In Vitro and In Vivo Models for RORγ Modulator Research
To accelerate the discovery and development of RORγ modulators like this compound, it is imperative to utilize and further develop sophisticated preclinical models that can accurately predict their efficacy and safety in humans.
Advanced In Vitro Models
Traditional two-dimensional (2D) cell culture systems have been instrumental in the initial screening and characterization of RORγ modulators. Reporter gene assays , for instance, are widely used to quantify the ability of a compound to activate or inhibit RORγ-dependent transcription. nih.govnih.gov These assays typically utilize a reporter gene, such as luciferase, under the control of ROREs.
However, 2D cultures often fail to recapitulate the complexity of the in vivo environment. The development of three-dimensional (3D) organoid cultures offers a more physiologically relevant in vitro model system. Organoids are self-organizing 3D structures derived from stem cells that mimic the architecture and function of native tissues. Tumor-derived organoids, or "tumoroids," can be particularly valuable for testing the anti-cancer effects of RORγ agonists in a patient-specific manner.
Advanced In Vivo Models
In vivo studies are essential for evaluating the systemic effects of RORγ modulators. Genetically engineered mouse models (GEMMs) , such as RORγ knockout and conditional knockout mice, have been crucial in dissecting the physiological functions of RORγ. Disease-specific animal models, for example, models of cancer or metabolic disease, are used to assess the therapeutic efficacy of RORγ agonists.
To better predict the response of the human immune system, humanized mouse models are becoming increasingly important. These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a functional human immune system. Testing RORγ agonists in these models can provide valuable insights into their effects on human immune cells in an in vivo setting.
| Model Type | Application in RORγ Research | Advantages |
| Reporter Gene Assays | High-throughput screening of RORγ agonists and inverse agonists. | Rapid, quantifiable, and cost-effective. |
| 3D Organoids | Assessing the efficacy of RORγ modulators on patient-derived tissues. | More physiologically relevant than 2D cultures. |
| Genetically Engineered Mice | Studying the in vivo function of RORγ and the systemic effects of its modulators. | Allows for the investigation of long-term effects. |
| Humanized Mice | Evaluating the impact of RORγ agonists on the human immune system in vivo. | Provides a more predictive model for clinical outcomes. |
Integration of Omics Data in Understanding RORγ Ligand Activity
A comprehensive understanding of the molecular mechanisms underlying the activity of RORγ ligands like this compound requires the integration of multiple "omics" datasets. This systems-level approach can provide a holistic view of the cellular response to RORγ activation.
Transcriptomics , through techniques like RNA sequencing (RNA-seq), can identify all the genes whose expression is altered following treatment with a RORγ agonist. This allows for a global view of the transcriptional program regulated by RORγ.
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) can map the genome-wide binding sites of RORγ. When combined with transcriptomics, ChIP-seq can distinguish between direct and indirect target genes of RORγ. Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) provides information on chromatin accessibility, revealing how RORγ agonists may alter the epigenetic landscape to regulate gene expression. youtube.comfrontiersin.org
Proteomics can identify changes in the protein landscape of cells treated with RORγ agonists, providing insights into the downstream functional consequences of RORγ activation. This can include changes in the expression of signaling molecules, enzymes, and structural proteins.
Metabolomics analyzes the complete set of small-molecule metabolites within a biological system. Given the role of RORγ in metabolism, metabolomic profiling can reveal how RORγ agonists impact cellular metabolic pathways.
By integrating these multi-omics datasets, researchers can construct detailed models of the RORγ signaling network. This integrated approach will be crucial for identifying predictive biomarkers of response to RORγ-targeted therapies and for understanding the complex biological effects of these promising therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
